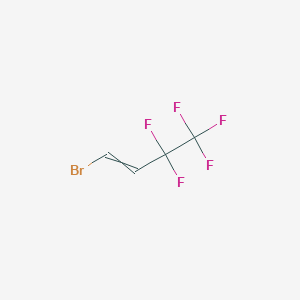
3,3',4,4'-Tetramethoxystilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,4,4’-Tetramethoxystilbene: is a synthetic derivative of stilbene, a naturally occurring compound found in various plants. This compound is known for its potential therapeutic properties, particularly in the field of cancer research. It is structurally similar to resveratrol, a well-known polyphenol, but with enhanced bioavailability and stability due to the presence of methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a base. For instance, starting from 3,5-dihydroxyacetophenone, the compound can be synthesized via methylation and subsequent Perkin condensation with substituted phenylaldehydes .
Industrial Production Methods: Industrial production methods for 3,3’,4,4’-Tetramethoxystilbene are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,3’,4,4’-Tetramethoxystilbene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of tetramethoxyquinones.
Reduction: Formation of dihydrotetramethoxystilbene.
Substitution: Formation of substituted stilbenes with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a model compound in photochemical studies to understand the behavior of stilbenes under light exposure .
Biology:
- Investigated for its anti-angiogenic properties, inhibiting the formation of new blood vessels, which is crucial in cancer treatment .
Medicine:
- Demonstrated strong antiproliferative activities against various cancer cell lines, making it a promising candidate for anticancer therapies .
Industry:
Mechanism of Action
The mechanism of action of 3,3’,4,4’-Tetramethoxystilbene involves multiple pathways:
Anticancer Activity: It induces apoptosis in cancer cells by upregulating pro-apoptotic genes and proteins while downregulating anti-apoptotic ones.
Inhibition of Angiogenesis: It inhibits the VEGF-induced phosphorylation of VEGFR2, thereby blocking the downstream signaling pathways involved in angiogenesis.
Cell Cycle Arrest: It causes mitotic arrest at the prometaphase stage, inhibiting cell proliferation.
Comparison with Similar Compounds
Resveratrol: A natural polyphenol with similar anticancer properties but lower bioavailability.
Pterostilbene: Another methoxylated derivative of resveratrol with enhanced lipophilicity and bioavailability.
3,4’,5-Trimethoxystilbene: A natural analogue with enhanced anticancer potency compared to resveratrol.
Uniqueness: 3,3’,4,4’-Tetramethoxystilbene stands out due to its higher stability and bioavailability, making it more effective in therapeutic applications. Its ability to inhibit multiple cancer-related pathways simultaneously adds to its uniqueness and potential as a powerful anticancer agent .
Properties
CAS No. |
5385-62-6 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h5-12H,1-4H3 |
InChI Key |
VGPRCRYWPJJTKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2,4-Dichloro-phenyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B8643145.png)



![N-[5-(1,3-dithian-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B8643176.png)



![2-[Chloro-(2,5-dimethylphenyl)methyl]sulfonylpyridine](/img/structure/B8643209.png)

